molecular formula C11H15Cl2NO B6218720 rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans CAS No. 2763584-30-9

rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans

Cat. No.: B6218720
CAS No.: 2763584-30-9
M. Wt: 248.1
InChI Key:
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Description

rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans: is a chiral compound with significant interest in various scientific fields. This compound features a 3-chlorophenyl group attached to an oxan-4-amine structure, making it a valuable molecule for research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3-chlorophenyl derivatives and amine precursors.

    Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines under controlled conditions.

    Resolution of Racemic Mixture: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with chiral agents.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale Cyclization Reactions: Utilizing batch reactors for the cyclization step.

    Automated Resolution Processes: Employing high-throughput chiral chromatography for efficient separation of enantiomers.

    Purification and Crystallization: Ensuring high purity through multiple stages of crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products

    Oxidation Products: Oxidized derivatives of the oxane ring.

    Reduction Products: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: Used as a building block for the synthesis of other chiral compounds.

    Catalysis: Acts as a chiral catalyst in asymmetric synthesis reactions.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding Assays: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Explored as a potential therapeutic agent for various conditions.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans involves:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-(3-chlorophenyl)oxan-4-amine: The non-racemic form of the compound.

    (2S,4S)-2-(3-chlorophenyl)oxan-4-amine: The enantiomer of the compound.

    2-(3-chlorophenyl)oxan-4-amine: A compound lacking the specific stereochemistry.

Uniqueness

    Chirality: The specific (2R,4R) configuration provides unique interactions with biological targets.

    Chemical Stability: The hydrochloride salt form enhances the compound’s stability and solubility.

This detailed overview provides a comprehensive understanding of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2763584-30-9

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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